molecular formula C8H17BrO B3032594 2-Octanol, 1-bromo- CAS No. 26818-06-4

2-Octanol, 1-bromo-

Cat. No.: B3032594
CAS No.: 26818-06-4
M. Wt: 209.12 g/mol
InChI Key: UOOOQHMFMRVNJN-UHFFFAOYSA-N
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Description

2-Octanol, 1-bromo- is a useful research compound. Its molecular formula is C8H17BrO and its molecular weight is 209.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Octanol, 1-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octanol, 1-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Hydrolysis Using Biocatalysts The preparation of (S)-1-bromo-2-octanol was achieved through enzymatic hydrolysis, indicating the usefulness of this compound in biocatalysis and organic synthesis. This process underlines the significance of 2-octanol, 1-bromo- in the development of green chemistry applications (Oromí-Farrús et al., 2009).

Microbial Production of 1-Octanol A study on the microbial production of 1-octanol, which is valuable in the chemical industry, demonstrates the industrial applications of 2-octanol, 1-bromo- derivatives in sustainable chemical synthesis. This approach offers an alternative to petrochemical routes, emphasizing the role of 2-octanol, 1-bromo- in eco-friendly production processes (Hernández Lozada et al., 2020).

Hydrogen Bonding in Octanols Research into the hydrogen bonding of 2-octanol shows its importance in understanding molecular interactions, which is crucial in fields like materials science and pharmaceuticals. This insight into the molecular behavior of 2-octanol derivatives, including 1-bromo-2-octanol, aids in the design of novel materials and drugs (Palombo et al., 2006).

Lipase Efficiency in Chemical Resolutions A study utilized a new extracellular lipase for the resolution of 2-bromo-arylacetic acid esters, showcasing the enzyme's efficiency and the potential of 1-bromo-2-octanol in pharmaceutical intermediate production. This highlights the role of 2-octanol, 1-bromo- derivatives in enzymatic resolutions, which is crucial for the pharmaceutical industry (Guieysse et al., 2004).

Safety and Hazards

While specific safety and hazard information for “2-Octanol, 1-bromo-” was not found, similar compounds can pose hazards. For instance, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and storage are necessary to ensure safety .

Properties

IUPAC Name

1-bromooctan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOOQHMFMRVNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337719
Record name 2-Octanol, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26818-06-4
Record name 2-Octanol, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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